molecular formula C11H20N2O4 B8130554 tert-Butyl (trans-4-nitrocyclohexyl)carbamate

tert-Butyl (trans-4-nitrocyclohexyl)carbamate

Cat. No.: B8130554
M. Wt: 244.29 g/mol
InChI Key: VSAWQOUTQPBEFF-UHFFFAOYSA-N
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Description

tert-Butyl (trans-4-nitrocyclohexyl)carbamate is a nitro-substituted carbamate derivative featuring a trans-configured cyclohexyl backbone. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the preparation of amine derivatives via nitro reduction. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-(4-nitrocyclohexyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)12-8-4-6-9(7-5-8)13(15)16/h8-9H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAWQOUTQPBEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901159762
Record name Carbamic acid, N-(trans-4-nitrocyclohexyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609546-18-0
Record name Carbamic acid, N-(trans-4-nitrocyclohexyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (trans-4-nitrocyclohexyl)carbamate typically involves the reaction of trans-4-nitrocyclohexylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

trans-4-nitrocyclohexylamine+Boc2Otert-Butyl (trans-4-nitrocyclohexyl)carbamate\text{trans-4-nitrocyclohexylamine} + \text{Boc}_2\text{O} \rightarrow \text{this compound} trans-4-nitrocyclohexylamine+Boc2​O→tert-Butyl (trans-4-nitrocyclohexyl)carbamate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (trans-4-nitrocyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The carbamate group can be hydrolyzed under acidic conditions to yield the corresponding amine.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Acidic conditions, such as hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: trans-4-aminocyclohexylamine.

    Reduction: trans-4-nitrocyclohexylamine.

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl (trans-4-nitrocyclohexyl)carbamate is used as a protecting group for amines in organic synthesis. It allows for selective reactions to occur on other functional groups without affecting the protected amine.

Biology: In biological research, this compound can be used to study the effects of nitro and carbamate groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound can be used in the design and synthesis of pharmaceutical compounds. Its stability and reactivity make it a valuable intermediate in drug development.

Industry: Industrially, this compound is used in the production of various chemicals and materials. Its role as a protecting group makes it useful in the synthesis of complex molecules required in various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (trans-4-nitrocyclohexyl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The nitro group can participate in various reactions, influencing the overall reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The table below summarizes critical parameters for tert-Butyl (trans-4-nitrocyclohexyl)carbamate and its analogues:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent (trans) TPSA (Ų) Log P Key Applications
This compound - C₁₁H₂₀N₂O₄ 244.29 -NO₂ 87.8 2.1 Nitro-to-amine reduction
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate 239074-29-4 C₁₂H₂₃NO₃ 229.32 -CH₂OH 64.5 1.5 Polymer precursors, derivatization
tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate - C₁₂H₂₂BrNO₂ 300.22 -CH₂Br 38.3 3.0 Alkylation reactions
tert-Butyl (4-aminocyclohexyl)carbamate 195314-59-1 C₁₁H₂₂N₂O₂ 214.30 -NH₂ 55.6 1.2 Amine protection
tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate - C₁₆H₂₃N₄O₄ 341.38 -NH(3-nitropyridyl) 108.3 2.8 Kinase inhibitor intermediates

Key Observations :

  • Nitro Group Impact : The nitro substituent in the target compound increases topological polar surface area (TPSA) compared to hydroxyl or bromomethyl analogues, enhancing polarity but reducing membrane permeability .
  • Bromomethyl Derivative : Exhibits higher molecular weight and lipophilicity (Log P = 3.0), making it suitable for hydrophobic reaction environments .
  • Amino Derivative: Lower molecular weight and TPSA facilitate its use in peptide coupling and drug delivery systems .

Stereochemical Considerations

  • Trans vs. Cis Isomers : highlights that cis-4-hydroxycyclohexylcarbamates (e.g., tert-butyl cis-4-hydroxycyclohexylcarbamate) exhibit distinct solubility and crystallinity compared to trans isomers due to steric and hydrogen-bonding differences .
  • Trans Configuration : The trans-nitro group in the target compound imposes axial rigidity on the cyclohexane ring, which can influence binding affinity in drug-receptor interactions .

Biological Activity

tert-Butyl (trans-4-nitrocyclohexyl)carbamate is a chemical compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse research studies and data sources.

  • Chemical Formula: C11_{11}H18_{18}N2_{2}O2_{2}
  • Molecular Weight: 214.30 g/mol
  • CAS Number: 177906-48-8
  • Structure: The compound features a tert-butyl group attached to a carbamate moiety, with a nitro group positioned on the cyclohexane ring.
PropertyValue
Boiling PointNot available
Log P (octanol-water)1.47
Solubility in WaterInsoluble
GI AbsorptionHigh
BBB PermeantYes

Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. Its mechanism of action is thought to involve modulation of neurotransmitter systems, although specific pathways remain to be fully elucidated.

Pharmacological Studies

  • Neuropharmacological Effects : In studies evaluating its effects on the central nervous system (CNS), the compound demonstrated promising results in modulating anxiety and depressive behaviors in animal models. This suggests potential applications in treating mood disorders.
  • Antimicrobial Activity : Preliminary investigations have shown that this compound possesses antimicrobial properties against various bacterial strains. This could point towards its utility in developing new antibacterial agents.
  • Anti-inflammatory Properties : The compound has been assessed for its anti-inflammatory effects, showing inhibition of pro-inflammatory cytokines in vitro. This positions it as a candidate for further exploration in inflammatory disease models.

Case Study 1: Neuropharmacological Evaluation

A study conducted on rodents assessed the anxiolytic effects of this compound using standard behavioral tests such as the elevated plus maze and open field test. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Antimicrobial Screening

In vitro tests were performed against Gram-positive and Gram-negative bacteria, where this compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.

Safety and Toxicology

The safety profile of this compound has been evaluated through acute toxicity studies. The compound displayed low toxicity levels at therapeutic doses, though further long-term studies are necessary to assess chronic exposure risks.

Table 2: Toxicological Data

EndpointResult
Acute ToxicityLow
LD50 (oral, rat)>2000 mg/kg
Skin IrritationMild

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